![molecular formula C15H21NO B157987 3,5-Di-tert-butyl-4-hydroxybenzonitrile CAS No. 1988-88-1](/img/structure/B157987.png)
3,5-Di-tert-butyl-4-hydroxybenzonitrile
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C15H21NO . It is a derivative of benzonitrile and has two tert-butyl groups attached to the benzene ring . The compound is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular weight of 3,5-Di-tert-butyl-4-hydroxybenzonitrile is 231.34 g/mol . The structure includes a benzene ring with two tert-butyl groups and a hydroxynitrile group attached .Physical And Chemical Properties Analysis
3,5-Di-tert-butyl-4-hydroxybenzonitrile has a density of 1.0±0.1 g/cm3, a boiling point of 311.2±30.0 °C at 760 mmHg, and a flash point of 142.0±24.6 °C . It also has a molar refractivity of 69.9±0.4 cm3 .Scientific Research Applications
1. Uncoupler of Respiratory-Chain Phosphorylation
3,5-Di-tert-butyl-4-hydroxybenzonitrile (SF 6847) is identified as a powerful uncoupler of respiratory-chain phosphorylation, contributing to structure-activity studies in biochemistry. The compound's functional groups, like the malononitrile group and a free hydroxyl group, play significant roles in this process (Muraoka & Terada, 1972).
2. Influence on Metabolism
Research on rats and humans has shown that 3,5-di-tert-butyl-4-hydroxybenzonitrile metabolizes differently in these species. This difference in metabolism is substantial enough to account for varied excretion rates in the two species (Daniel, Gage, & Jones, 1968).
3. Catalytic Action in Oxidative Phosphorylation
Studies show that less than 0.2 molecule of this compound per respiratory chain can induce complete uncoupling, suggesting a non-stoichiometric relationship between the uncoupler molecules and components involved in oxidative phosphorylation (Terada & van Dam, 1975).
4. Synthesis and Chemical Properties
Research into the synthesis of derivatives like 3,5-di-tert-butyl-4-hydroxybenzoic acid highlights the compound's versatility in organic synthesis and potential utility in various chemical processes (Kindra & Evans, 2014; Yi, 2003).
5. Application in Battery Technology
In lithium-ion batteries, 3,5-di-tert-butyl-1,2-dimethoxybenzene, a related compound, has been synthesized and evaluated as an additive for overcharge protection, illustrating its significance in advanced energy storage technologies (Zhang et al., 2010).
6. Potential in Pharmaceutical Applications
While specific pharmaceutical applications of 3,5-di-tert-butyl-4-hydroxybenzonitrile itself are limited in the literature, research on related compounds shows promising antioxidant, anti-inflammatory, and hepatoprotective activities. These findings suggest potential pharmaceutical applications for derivatives of this compound (Shinko et al., 2022).
7. Role in Polymerization and Antioxidant Activity
The compound has been studied for its behavior in polymerization and its role as an antioxidant. This research contributes to our understanding of the chemistry of antioxidants and their potential applications in materials science (Munteanu et al., 1985; Ikuta et al., 1987).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It is known that 3,5-di-tert-butyl-4-hydroxybenzoic acid, a related compound, is a metabolite of butylated hydroxytoluene . This suggests that 3,5-Di-tert-butyl-4-hydroxybenzonitrile may also be involved in similar metabolic pathways.
Result of Action
Derivatives of a related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, are known to possess equipotent anti-inflammatory activities to indomethacin . This suggests that 3,5-Di-tert-butyl-4-hydroxybenzonitrile may also have potential anti-inflammatory effects.
properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXIIOLURNATOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173636 | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butyl-4-hydroxybenzonitrile | |
CAS RN |
1988-88-1 | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1988-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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